molecular formula C25H23N3O5S B2522971 Methyl 2-(2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 899742-55-3

Methyl 2-(2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2522971
CAS No.: 899742-55-3
M. Wt: 477.54
InChI Key: GYTZMUWPJMUBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C25H23N3O5S and its molecular weight is 477.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Systems

Research has demonstrated various methodologies utilizing related chemical structures for the synthesis of complex heterocyclic systems. For example, derivatives have been used as reagents for preparing substituted fused pyrimidinones, demonstrating the chemical's role in facilitating the synthesis of biologically relevant heterocyclic compounds. These methodologies include the transformation of precursors through reactions with N- and C-nucleophiles to yield diverse heterocyclic systems, highlighting the compound's utility in synthetic organic chemistry (Toplak et al., 1999; Stanovnik et al., 1990).

Antimicrobial and Molluscicidal Activities

Some studies have explored the antimicrobial and molluscicidal activities of new benzimidazole derivatives, a category to which the mentioned compound is related. These studies have synthesized a range of benzimidazole derivatives, including Schiff’s bases and thiosemicarbazides, to evaluate their biological activities. The research highlights the compound's relevance in the development of new pharmaceutical agents with potential antimicrobial applications (Nofal et al., 2002).

Synthesis of Intermediate Compounds for Herbicides

The synthesis of intermediate compounds for herbicide development has also been a notable application. For instance, derivatives have been synthesized as intermediates in the production of herbicides like Bispyribac-sodium, underscoring the compound's importance in agricultural chemistry (Yuan-xiang, 2008).

Biological Evaluation of Novel Derivatives

Research into novel benzothiazole derivatives containing fused pyrimidine structures has shown these compounds' potential in antibacterial, antioxidant, and antitubercular activities. This suggests that derivatives of Methyl 2-(2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate could be valuable in the discovery and development of new therapeutic agents (Bhoi et al., 2016).

Safety and Hazards

As this compound is intended for research use only, it is not intended for human or veterinary use. Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

The future directions for research on “Methyl 2-(2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate” could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential therapeutic uses could be explored, given that similar compounds have shown therapeutic potential .

Properties

IUPAC Name

methyl 2-[[2-[(3-cyclopentyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S/c1-32-24(31)16-10-4-6-12-18(16)26-20(29)14-34-25-27-21-17-11-5-7-13-19(17)33-22(21)23(30)28(25)15-8-2-3-9-15/h4-7,10-13,15H,2-3,8-9,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTZMUWPJMUBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4CCCC4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.